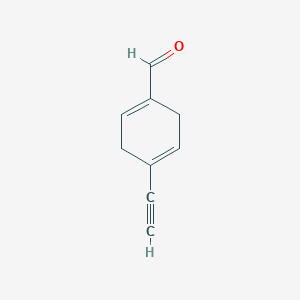
4-Ethynylcyclohexa-1,4-diene-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethynylcyclohexa-1,4-diene-1-carbaldehyde, also known as ECDC, is a chemical compound that has attracted significant attention in scientific research due to its unique properties. ECDC is a highly reactive and unstable compound that can be synthesized using a variety of methods. In
Mechanism Of Action
The mechanism of action of 4-Ethynylcyclohexa-1,4-diene-1-carbaldehyde is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the activation of various signaling pathways. 4-Ethynylcyclohexa-1,4-diene-1-carbaldehyde has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway and inhibiting the PI3K/Akt pathway.
Biochemical And Physiological Effects
4-Ethynylcyclohexa-1,4-diene-1-carbaldehyde has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of angiogenesis, and the suppression of tumor growth. 4-Ethynylcyclohexa-1,4-diene-1-carbaldehyde has also been shown to have anti-inflammatory and antioxidant effects, making it a potential candidate for the treatment of various diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 4-Ethynylcyclohexa-1,4-diene-1-carbaldehyde in lab experiments is its unique properties, which make it an ideal candidate for a variety of scientific research applications. However, one of the main limitations of using 4-Ethynylcyclohexa-1,4-diene-1-carbaldehyde is its instability, which can make it difficult to work with in the lab.
Future Directions
There are several future directions for research on 4-Ethynylcyclohexa-1,4-diene-1-carbaldehyde, including the development of new synthesis methods to improve the yield and stability of the compound. Additionally, further research is needed to fully understand the mechanism of action of 4-Ethynylcyclohexa-1,4-diene-1-carbaldehyde and its potential use in the treatment of various diseases.
Synthesis Methods
4-Ethynylcyclohexa-1,4-diene-1-carbaldehyde can be synthesized using several methods, including the reaction of 4-ethynylcyclohexa-2,5-diene-1,4-diol with a suitable oxidizing agent. Another method involves the reaction of 4-ethynylcyclohexa-2,5-dien-1-ol with a suitable oxidizing agent in the presence of a base. The yield of 4-Ethynylcyclohexa-1,4-diene-1-carbaldehyde can be improved by using a high concentration of the oxidizing agent and a low concentration of the base.
Scientific Research Applications
4-Ethynylcyclohexa-1,4-diene-1-carbaldehyde has been extensively studied for its potential use in organic synthesis, as it can be used as a building block for the synthesis of various organic compounds. 4-Ethynylcyclohexa-1,4-diene-1-carbaldehyde has also been studied for its potential use as a fluorescent probe for the detection of metal ions. The unique properties of 4-Ethynylcyclohexa-1,4-diene-1-carbaldehyde make it an ideal candidate for use in a variety of scientific research applications.
properties
CAS RN |
178742-96-6 |
|---|---|
Product Name |
4-Ethynylcyclohexa-1,4-diene-1-carbaldehyde |
Molecular Formula |
C9H8O |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
4-ethynylcyclohexa-1,4-diene-1-carbaldehyde |
InChI |
InChI=1S/C9H8O/c1-2-8-3-5-9(7-10)6-4-8/h1,3,6-7H,4-5H2 |
InChI Key |
VWIMBTLDVPMGPK-UHFFFAOYSA-N |
SMILES |
C#CC1=CCC(=CC1)C=O |
Canonical SMILES |
C#CC1=CCC(=CC1)C=O |
synonyms |
1,4-Cyclohexadiene-1-carboxaldehyde, 4-ethynyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



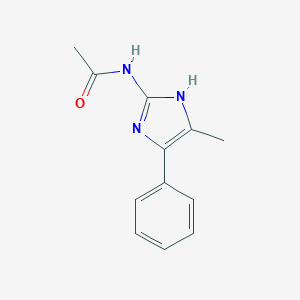
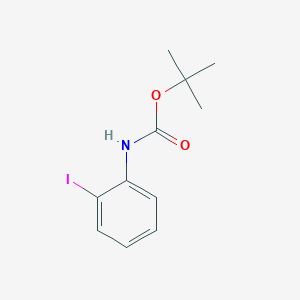

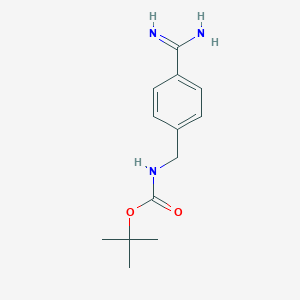
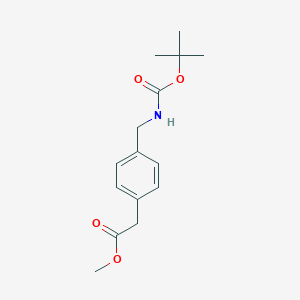
![Carbamic acid, [(1R,4S)-4-(hydroxymethyl)-2-cyclobuten-1-yl]-, 1,1-](/img/structure/B63001.png)
![3-tert-Butylisoxazolo[5,4-c]isoxazole](/img/structure/B63002.png)

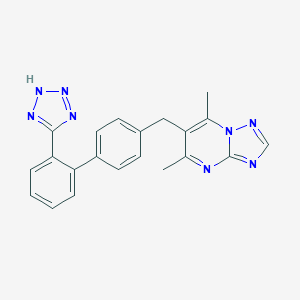
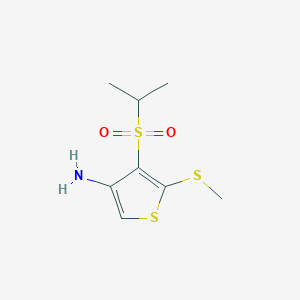
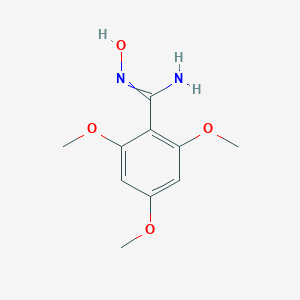
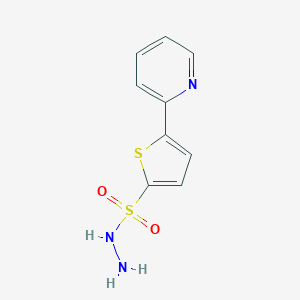
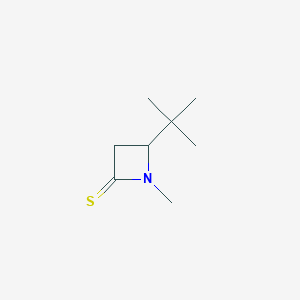
![Pyridine,2-[(fluoromethyl)thio]-(9CI)](/img/structure/B63021.png)